Cas no 70837-19-3 (methyl 2-aminopent-4-enoate)

Methyl 2-aminopent-4-enoate is a versatile chiral building block in organic synthesis, featuring both an ester and an amine functional group, along with a reactive terminal alkene. Its structure makes it valuable for applications in peptide modifications, heterocycle synthesis, and asymmetric catalysis. The ester group allows for further derivatization, while the amine enables incorporation into more complex frameworks. The alkene moiety offers opportunities for cross-coupling or cycloaddition reactions. This compound is particularly useful in medicinal chemistry for constructing bioactive molecules due to its bifunctional reactivity and potential for stereoselective transformations. It is typically handled under inert conditions to preserve its stability.
methyl 2-aminopent-4-enoate structure
methyl 2-aminopent-4-enoate structure
Product name:methyl 2-aminopent-4-enoate
CAS No:70837-19-3
MF:C6H11NO2
MW:129.15704
MDL:MFCD19661127
CID:546477
PubChem ID:10877146

methyl 2-aminopent-4-enoate Chemical and Physical Properties

Names and Identifiers

    • 4-Pentenoic acid, 2-amino-, methyl ester
    • methyl 2-aminopent-4-enoate
    • 2-Amino-pent-4-enoic acid methyl ester
    • methyl2-aminopent-4-enoate
    • AKOS013465122
    • 70837-19-3
    • SB37373
    • EN300-1298314
    • SB38850
    • methyl 2-amino-4-pentenoate
    • SB38404
    • DTXSID40446685
    • FT-0736666
    • SCHEMBL1198196
    • JHQZRHILTYGZQL-UHFFFAOYSA-N
    • DA-03393
    • Methyl-2-aMinopent-4-enoate
    • MDL: MFCD19661127
    • Inchi: InChI=1S/C6H11NO2/c1-3-4-5(7)6(8)9-2/h3,5H,1,4,7H2,2H3
    • InChI Key: JHQZRHILTYGZQL-UHFFFAOYSA-N
    • SMILES: COC(=O)C(N)CC=C

Computed Properties

  • Exact Mass: 129.07903
  • Monoisotopic Mass: 129.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.32

methyl 2-aminopent-4-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1298314-0.05g
methyl 2-aminopent-4-enoate
70837-19-3
0.05g
$104.0 2023-05-23
Enamine
EN300-1298314-0.25g
methyl 2-aminopent-4-enoate
70837-19-3
0.25g
$114.0 2023-05-23
Enamine
EN300-1298314-2.5g
methyl 2-aminopent-4-enoate
70837-19-3
2.5g
$208.0 2023-05-23
eNovation Chemicals LLC
Y1129782-500mg
2-Amino-pent-4-enoic acid methyl ester
70837-19-3 95%
500mg
$155 2024-07-28
Enamine
EN300-1298314-1.0g
methyl 2-aminopent-4-enoate
70837-19-3
1g
$124.0 2023-05-23
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0329-1g
2-Amino-pent-4-enoic acid methyl ester
70837-19-3 97%
1g
958.29CNY 2021-05-07
Enamine
EN300-1298314-5.0g
methyl 2-aminopent-4-enoate
70837-19-3
5g
$349.0 2023-05-23
Enamine
EN300-1298314-10.0g
methyl 2-aminopent-4-enoate
70837-19-3
10g
$572.0 2023-05-23
Enamine
EN300-1298314-250mg
methyl 2-aminopent-4-enoate
70837-19-3
250mg
$114.0 2023-09-30
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0329-5g
2-Amino-pent-4-enoic acid methyl ester
70837-19-3 97%
5g
¥3952.26 2025-01-22

Additional information on methyl 2-aminopent-4-enoate

Recent Advances in the Application of Methyl 2-Aminopent-4-enoate (CAS 70837-19-3) in Chemical Biology and Pharmaceutical Research

Methyl 2-aminopent-4-enoate (CAS 70837-19-3) has emerged as a versatile building block in synthetic organic chemistry and pharmaceutical research. This α,β-unsaturated ester with an amine functionality at the α-position has attracted significant attention due to its unique reactivity profile and potential applications in drug discovery. Recent studies have explored its use as a precursor for the synthesis of various bioactive compounds, including amino acid derivatives, heterocycles, and peptidomimetics.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of methyl 2-aminopent-4-enoate in the synthesis of novel γ-lactam derivatives with promising antimicrobial activity. The researchers developed a one-pot cascade reaction involving Michael addition and intramolecular cyclization, achieving excellent yields and diastereoselectivity. This methodology provides an efficient route to structurally diverse γ-lactams, which are important scaffolds in many pharmaceutical agents.

In the field of peptide modification, methyl 2-aminopent-4-enoate has been employed as a constrained amino acid surrogate. A recent publication in ACS Chemical Biology (2024) reported its incorporation into peptide sequences to introduce conformational constraints and enhance metabolic stability. The resulting peptides showed improved binding affinity to target proteins while maintaining selectivity, suggesting potential applications in the development of peptide-based therapeutics.

The compound's reactivity has also been exploited in materials science applications. A 2024 study in Advanced Functional Materials described its use as a monomer for the synthesis of functional polymers with pendant amino groups. These polymers demonstrated pH-responsive behavior and were evaluated as potential drug delivery vehicles, showing controlled release profiles for model therapeutic compounds.

From a mechanistic perspective, computational studies have provided insights into the reactivity of methyl 2-aminopent-4-enoate. Density functional theory (DFT) calculations published in Organic & Biomolecular Chemistry (2023) elucidated the factors governing its regioselectivity in various addition reactions. These theoretical studies complement experimental findings and facilitate the rational design of synthetic routes utilizing this versatile building block.

Recent advances in asymmetric synthesis have expanded the utility of methyl 2-aminopent-4-enoate. A 2024 report in Angewandte Chemie described an enantioselective organocatalytic approach to access optically active derivatives. The developed methodology achieved excellent enantiomeric excess (up to 98% ee) and was applied to the synthesis of chiral intermediates for several biologically active compounds.

In pharmaceutical applications, methyl 2-aminopent-4-enoate derivatives have shown promise as enzyme inhibitors. A study published in Bioorganic & Medicinal Chemistry Letters (2023) reported the identification of potent and selective inhibitors of a clinically relevant protease, with the lead compound originating from structural modifications of methyl 2-aminopent-4-enoate. The inhibitors demonstrated favorable pharmacokinetic properties in preclinical studies.

The growing interest in methyl 2-aminopent-4-enoate is reflected in recent patent activity. Several patent applications filed in 2023-2024 claim novel synthetic methods and pharmaceutical compositions containing derivatives of this compound, particularly for the treatment of infectious diseases and metabolic disorders. This intellectual property landscape suggests increasing commercial interest in this chemical scaffold.

Future research directions may focus on expanding the structural diversity accessible from methyl 2-aminopent-4-enoate and exploring its applications in targeted drug delivery systems. The compound's unique combination of functional groups and reactivity makes it a valuable tool for chemical biology and medicinal chemistry research, with potential applications in the development of new therapeutic agents and biomaterials.

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(CAS:70837-19-3)methyl 2-aminopent-4-enoate
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